Cas no 685861-79-4 (2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid)

2-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid is a thiazolidinedione derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a thiazolidine-2,4-dione core substituted with a propyl group at the 3-position and an acetic acid moiety at the 5-position, offering versatility for further functionalization. This compound may serve as a key intermediate in the development of bioactive molecules, particularly those targeting metabolic pathways. Its well-defined heterocyclic scaffold enhances stability and reactivity, making it suitable for selective modifications. The presence of both carbonyl and carboxyl groups allows for diverse chemical transformations, supporting its utility in drug discovery and material science applications.
2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid structure
685861-79-4 structure
Product Name:2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid
CAS No:685861-79-4
MF:C8H11NO4S
MW:217.24224114418
MDL:MFCD04971539
CID:3079952
PubChem ID:2793671
Update Time:2025-05-19

2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid
    • 2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid
    • EN300-237730
    • AB86567
    • (2,4-DIOXO-3-PROPYL-1,3-THIAZOLIDIN-5-YL)ACETICACID
    • 685861-79-4
    • F1914-0029
    • BAS 07297350
    • SR-01000322569-1
    • AKOS000521306
    • (2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid, AldrichCPR
    • SR-01000322569
    • AKOS016045139
    • MDL: MFCD04971539
    • Inchi: 1S/C8H11NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h5H,2-4H2,1H3,(H,10,11)
    • InChI Key: FLOYFTUBCQWIAC-UHFFFAOYSA-N
    • SMILES: S1C(N(C(C1CC(=O)O)=O)CCC)=O

Computed Properties

  • Exact Mass: 217.04087901g/mol
  • Monoisotopic Mass: 217.04087901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 100Ų

2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid Pricemore >>

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Additional information on 2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid

Introduction to 2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid (CAS No. 685861-79-4) and Its Emerging Applications in Chemical Biology

2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid, identified by the CAS number 685861-79-4, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its distinct pharmacophoric features. This compound belongs to the thiazolidine class, a heterocyclic structure known for its versatility in medicinal chemistry. The presence of a dioxo group and a propyl side chain in its molecular framework imparts remarkable reactivity and binding potential, making it a valuable scaffold for drug discovery and biochemical research.

The molecular architecture of 2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid is characterized by a five-membered thiazolidine ring fused with a dioxo moiety, which creates a rigid scaffold with multiple functional sites. This structural motif is particularly interesting because it can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. Such interactions are critical for modulating enzyme activity and receptor binding, which are key mechanisms in therapeutic intervention.

Recent advancements in computational chemistry have enabled the systematic screening of compounds like 2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid for their potential biological activity. Molecular docking studies have revealed that this compound exhibits promising binding affinity to several enzymes and receptors implicated in metabolic disorders and inflammatory pathways. For instance, preliminary simulations suggest that it may interact with acetylcholinesterase, a target for Alzheimer's disease treatment, as well as with cyclooxygenase (COX), an enzyme involved in pain and inflammation.

The propyl side chain in the molecule is particularly noteworthy, as it can be modified to enhance solubility or to fine-tune binding interactions. This flexibility allows chemists to explore derivatives of 2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid that may exhibit improved pharmacokinetic properties or selectivity for specific biological pathways. Such modifications are essential for translating preclinical findings into viable therapeutic agents.

In the realm of drug discovery, the dioxo group serves as a crucial pharmacophore, facilitating both electrophilic and nucleophilic reactions that can be exploited for covalent bond formation with biological targets. This characteristic makes 2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid a promising candidate for developing irreversible inhibitors of key enzymes. Irreversible inhibitors have gained traction in recent years due to their enhanced efficacy and reduced off-target effects compared to traditional reversible inhibitors.

Emerging research also highlights the potential of 2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid in modulating metabolic pathways associated with cancer and neurodegenerative diseases. Studies indicate that compounds with similar structural motifs can interfere with critical signaling cascades by inhibiting key enzymes such as kinases and phosphodiesterases. The thiazolidine ring itself is known to stabilize transition states in enzymatic reactions, making it an effective scaffold for designing potent inhibitors.

The synthesis of 2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid presents an intriguing challenge due to the need for precise functionalization of the heterocyclic core. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry techniques, have been employed to construct this complex molecule efficiently. These synthetic strategies not only enhance yield but also allow for the introduction of diverse substituents to tailor biological activity.

From a biochemical perspective, the acetic acid moiety at the 5-position of the thiazolidine ring contributes to the compound's ability to engage with biological targets through carboxylic acid-mediated interactions. This functionality is commonly exploited in drug design due to its propensity to form stable hydrogen bonds and participate in salt formation. Such properties are particularly advantageous when designing orally bioavailable drugs that require efficient absorption and distribution within the body.

The growing interest in natural product-inspired scaffolds has also spurred investigations into derivatives of 2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid that mimic bioactive molecules found in plants and microorganisms. By leveraging computational screening and biosynthetic pathways, researchers aim to identify novel analogs with enhanced therapeutic potential. This approach aligns with the broader trend toward green chemistry and sustainable drug development practices.

In conclusion, 2-(2,4-dioxo - 3 - propyl - 1 , 3 - thiazolidin - 5 - yl ) acetic acid ( CAS No . 685861 - 79 - 4 ) represents a structurally fascinating compound with significant untapped potential in pharmaceutical research . Its unique combination of functional groups makes it an attractive scaffold for designing drugs targeting metabolic diseases , inflammatory conditions , and neurodegenerative disorders . As synthetic methodologies continue to evolve , it is likely that more derivatives of this compound will emerge as lead candidates for future therapeutics . The continued exploration of its biological activity will undoubtedly contribute valuable insights into drug design principles and expand our arsenal against complex diseases .

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